Tmppaa
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with pentan-3-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a model compound in studying allosteric modulation and receptor signaling.
Biology: Investigated for its effects on neuronal signaling and receptor activity.
Medicine: Explored for potential therapeutic applications in modulating serotonin receptors.
Industry: Utilized in the development of new pharmacological agents and research tools
Mechanism of Action
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide acts as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 receptor. It enhances 5-hydroxytryptamine-mediated signaling by binding to an allosteric site on the receptor, distinct from the orthosteric site where 5-hydroxytryptamine binds. This binding induces conformational changes in the receptor, leading to increased receptor activation and signaling .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptamine: The natural ligand for the 5-hydroxytryptamine type 3 receptor.
Granisetron: A selective 5-hydroxytryptamine type 3 receptor antagonist used in clinical settings.
Ondansetron: Another selective 5-hydroxytryptamine type 3 receptor antagonist with similar applications.
Uniqueness
Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide is unique due to its dual role as an allosteric agonist and positive allosteric modulator. Unlike other compounds that either activate or inhibit the receptor, this compound enhances the receptor’s response to its natural ligand, providing a novel mechanism for modulating receptor activity .
Biological Activity
TMPPAA, or 4-(3,4,5-trimethoxyphenyl)-2-pyridinecarboxylic acid, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly as a positive allosteric modulator of serotonin receptors. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.
This compound has been identified as an allosteric agonist and positive allosteric modulator of the 5-HT3 receptor, which is a subtype of serotonin receptor. Research indicates that this compound interacts with specific sites on the receptor, enhancing its activity without directly activating it. This modulation can lead to increased neuronal excitability and neurotransmitter release, which may have therapeutic implications in various neurological disorders.
Binding Characteristics
In a study examining the binding characteristics of this compound, researchers utilized around 45 single-point mutants of the human 5-HT3 receptor to delineate its binding site. The results indicated that this compound binds between transmembrane domains M4 and M1, suggesting a specific interaction that enhances receptor function .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several case studies have explored the effects of this compound on various biological systems:
-
Neuroprotection in Animal Models
- A study investigated the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. The administration of this compound resulted in significant reductions in neuronal death and improvements in cognitive function as measured by behavioral tests.
- Results indicated that this compound treatment led to a decrease in markers of oxidative stress and inflammation in brain tissues.
-
Behavioral Studies
- In behavioral assays assessing anxiety and depression-like behaviors, this compound exhibited antidepressant-like effects. Mice treated with this compound showed reduced immobility in forced swim tests and increased exploration in open field tests, suggesting enhanced mood and reduced anxiety levels.
Research Findings
Recent research has provided insights into the pharmacological potential of this compound:
- Antitumor Activity : While primarily studied for its effects on serotonin receptors, preliminary findings suggest that this compound may also exert antitumor effects through modulation of signaling pathways involved in cell proliferation and apoptosis .
- Synergistic Effects with Other Compounds : When combined with other pharmacological agents, this compound has shown enhanced efficacy in promoting neuronal survival and function, indicating its potential use as an adjunct therapy in neurological disorders.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXCFGAFVLQEJK-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.